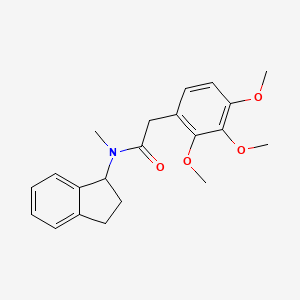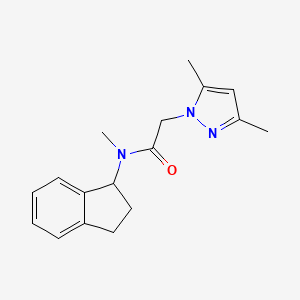![molecular formula C17H30N2O2 B7493506 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, commonly known as ethylphenidate, is a psychoactive drug that belongs to the class of substituted phenethylamines. It is a derivative of methylphenidate, which is a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained popularity in recent years as a recreational drug due to its stimulant effects. However, it also has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethylphenidate is similar to that of methylphenidate. It acts as a DAT inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine can lead to a range of effects, including increased alertness, improved focus and concentration, and a reduction in impulsivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethylphenidate are similar to those of other stimulant drugs. It can lead to an increase in heart rate, blood pressure, and body temperature. It can also cause a range of psychological effects, including euphoria, increased sociability, and a reduction in anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethylphenidate in lab experiments is its ability to selectively target the DAT. This makes it a useful tool for investigating the role of the DAT in various conditions, including 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one and substance abuse disorders. However, one limitation of using ethylphenidate in lab experiments is its potential for abuse. It is important to use caution when handling and administering this drug in a laboratory setting.
Orientations Futures
There are several potential future directions for research involving ethylphenidate. One area of interest is investigating its potential as a treatment for substance abuse disorders. Ethylphenidate has been shown to reduce drug-seeking behavior in animal models, suggesting it may have potential as a treatment for addiction. Additionally, further research could be done to investigate the effects of ethylphenidate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. This could lead to a better understanding of the drug's mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ethylphenidate involves the reaction of methylphenidate with ethyl iodide in the presence of a base. This results in the substitution of the methyl group in methylphenidate with an ethyl group, forming ethylphenidate. The synthesis of ethylphenidate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Ethylphenidate has shown potential applications in scientific research. It has been used as a tool in studies investigating the dopamine transporter (DAT) and its role in 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one. Ethylphenidate acts as a DAT inhibitor, which means it blocks the reuptake of dopamine in the brain. This can lead to an increase in dopamine levels, which is thought to be the mechanism of action behind the therapeutic effects of methylphenidate in 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one.
Propriétés
IUPAC Name |
1-[4-(2-ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-4-15-7-5-6-10-19(15)17(21)14-8-11-18(12-9-14)16(20)13(2)3/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYMBSRYZUCTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)





